molecular formula C15H14ClN3O3 B11069124 ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(pyridin-4-yl)-4H-pyran-3-carboxylate

ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(pyridin-4-yl)-4H-pyran-3-carboxylate

Cat. No.: B11069124
M. Wt: 319.74 g/mol
InChI Key: UNISIRIZBFRQTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 6-AMINO-2-(CHLOROMETHYL)-5-CYANO-4-(4-PYRIDYL)-4H-PYRAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyran ring fused with a pyridine ring, making it a significant molecule in various chemical and biological research fields

Preparation Methods

The synthesis of ETHYL 6-AMINO-2-(CHLOROMETHYL)-5-CYANO-4-(4-PYRIDYL)-4H-PYRAN-3-CARBOXYLATE involves multiple steps, typically starting with the preparation of the pyridine and pyran rings. The synthetic route often includes:

    Formation of the Pyridine Ring: This can be achieved through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Formation of the Pyran Ring: The pyran ring can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling of the Rings: The pyridine and pyran rings are then coupled through a series of reactions, including halogenation and nucleophilic substitution, to introduce the chloromethyl and amino groups.

    Final Steps:

Chemical Reactions Analysis

ETHYL 6-AMINO-2-(CHLOROMETHYL)-5-CYANO-4-(4-PYRIDYL)-4H-PYRAN-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

ETHYL 6-AMINO-2-(CHLOROMETHYL)-5-CYANO-4-(4-PYRIDYL)-4H-PYRAN-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and heterocyclic compounds.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Applications: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 6-AMINO-2-(CHLOROMETHYL)-5-CYANO-4-(4-PYRIDYL)-4H-PYRAN-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyridine and pyran rings allow it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

ETHYL 6-AMINO-2-(CHLOROMETHYL)-5-CYANO-4-(4-PYRIDYL)-4H-PYRAN-3-CARBOXYLATE can be compared with similar compounds such as:

    Pyridine Derivatives: Compounds like 2-chloromethylpyridine and 4-aminopyridine share structural similarities but differ in their functional groups and biological activities.

    Pyran Derivatives: Compounds like 4H-pyran-3-carboxylate and 6-amino-4H-pyran-3-carboxylate have similar ring structures but vary in their substituents and reactivity.

    Cyano and Carboxylate Compounds: Compounds containing cyano and carboxylate groups, such as ethyl cyanoacetate and ethyl 2-cyano-3-phenylpropanoate, exhibit different chemical behaviors and applications.

ETHYL 6-AMINO-2-(CHLOROMETHYL)-5-CYANO-4-(4-PYRIDYL)-4H-PYRAN-3-CARBOXYLATE stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C15H14ClN3O3

Molecular Weight

319.74 g/mol

IUPAC Name

ethyl 6-amino-2-(chloromethyl)-5-cyano-4-pyridin-4-yl-4H-pyran-3-carboxylate

InChI

InChI=1S/C15H14ClN3O3/c1-2-21-15(20)13-11(7-16)22-14(18)10(8-17)12(13)9-3-5-19-6-4-9/h3-6,12H,2,7,18H2,1H3

InChI Key

UNISIRIZBFRQTP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=NC=C2)C#N)N)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.